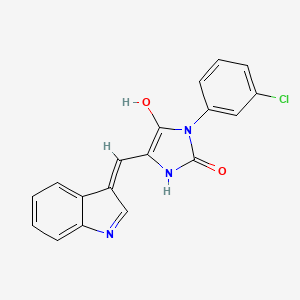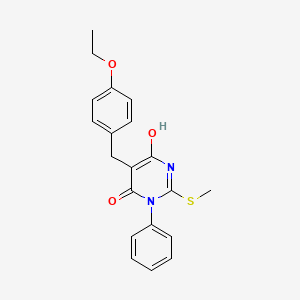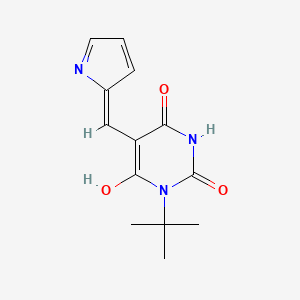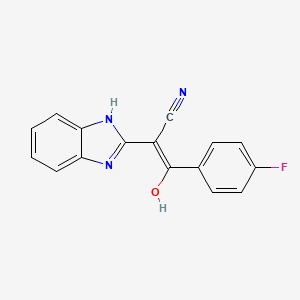
3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylene)-2,4-imidazolidinedione
説明
3-(3-chlorophenyl)-5-(1H-indol-3-ylmethylene)-2,4-imidazolidinedione, commonly known as CIDI, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIDI is a member of the imidazolidinedione family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of CIDI is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases. The inhibition of these enzymes leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. CIDI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
CIDI has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CIDI has also been found to have significant antiviral activity against herpes simplex virus type 1 and type 2. Additionally, CIDI has been shown to have potent antifungal activity against Candida albicans.
実験室実験の利点と制限
One of the significant advantages of using CIDI in lab experiments is its high yield and purity obtained through the synthesis method. CIDI is also relatively stable and can be stored for an extended period without degradation. However, one of the limitations of using CIDI in lab experiments is its potential toxicity. Therefore, it is essential to use appropriate safety measures when handling CIDI.
将来の方向性
There are several future directions for the research of CIDI. One potential area of research is the development of CIDI-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of CIDI and its potential targets. Additionally, further studies are needed to explore the safety and toxicity of CIDI in vivo and in clinical trials.
Conclusion
In conclusion, CIDI is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of CIDI involves the reaction of 3-chlorobenzaldehyde with indole-3-carboxaldehyde and urea. CIDI has been found to have antitumor, antiviral, and antifungal activities, and it is a potent inhibitor of protein tyrosine phosphatases. The biochemical and physiological effects of CIDI include the inhibition of cancer cell growth and antiviral and antifungal activities. CIDI has several advantages and limitations for lab experiments, and various future directions exist for the research of CIDI.
科学的研究の応用
CIDI has been widely investigated for its potential therapeutic applications. It has been reported to possess antitumor, antiviral, and antifungal activities. CIDI has also been shown to have significant anti-inflammatory and antioxidant properties. Additionally, CIDI has been found to be a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
3-(3-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-12-4-3-5-13(9-12)22-17(23)16(21-18(22)24)8-11-10-20-15-7-2-1-6-14(11)15/h1-10,23H,(H,21,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZSKNPNLFNELB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)C4=CC(=CC=C4)Cl)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)C4=CC(=CC=C4)Cl)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-({2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B3720540.png)
![4-hydroxy-3-[N-(2-hydroxyethyl)ethanimidoyl]-2H-chromen-2-one](/img/structure/B3720542.png)
![N-{[(2-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3720549.png)
![N-methyl-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-phenylacetamide](/img/structure/B3720555.png)
![2-[(benzylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3720567.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 3-methylbenzoate](/img/structure/B3720568.png)
![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3720575.png)
![methyl 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3720576.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3720584.png)


![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3720616.png)
